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Compound of Interest

Compound Name:
Methyl 1-

cyanocyclohexanecarboxylate

Cat. No.: B1338651 Get Quote

This guide provides a detailed spectroscopic comparison of the synthetic product, methyl 1-
cyanocyclohexanecarboxylate, and its precursors, cyclohexanone and methyl cyanoacetate.

The information presented is intended for researchers, scientists, and drug development

professionals to facilitate the identification and characterization of these compounds. The guide

includes a summary of key spectroscopic data, detailed experimental protocols for synthesis

and analysis, and visualizations of the synthetic and analytical workflows.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl 1-
cyanocyclohexanecarboxylate and its precursors. Data for the precursors were obtained

from established spectral databases. Data for the final product are predicted based on

established correlation tables and fragmentation patterns due to the limited availability of

experimental spectra in the public domain.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key Absorptions (cm⁻¹)
Functional Group
Assignment

Cyclohexanone ~1715 (strong) C=O (ketone) stretch[1][2]

~2940, ~2860 (strong) C-H (alkane) stretch

Methyl Cyanoacetate ~2260 (medium) C≡N (nitrile) stretch

~1750 (strong) C=O (ester) stretch[3]

~1250 (strong) C-O (ester) stretch[3]

~2960 (medium) C-H (alkane) stretch

Methyl 1-

Cyanocyclohexanecarboxylate
~2240 (medium) C≡N (nitrile) stretch

(Predicted) ~1740 (strong) C=O (ester) stretch

~1230 (strong) C-O (ester) stretch

~2940, ~2860 (strong) C-H (alkane) stretch

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ, ppm)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Cyclohexanone ~2.35 Triplet 4H
α-protons to

C=O[4]

~1.85 Multiplet 6H
β- and γ-

protons[5]

Methyl

Cyanoacetate
~3.75 Singlet 3H -OCH₃

~3.50 Singlet 2H -CH₂-

Methyl 1-

Cyanocyclohexa

necarboxylate

~3.80 Singlet 3H -OCH₃

(Predicted) ~2.1-1.5 Multiplet 10H
Cyclohexyl

protons

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ, ppm)
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Compound Chemical Shift (δ, ppm) Assignment

Cyclohexanone ~212 C=O (ketone)[5]

~42 α-carbons to C=O[5]

~27, ~25 β- and γ-carbons[5]

Methyl Cyanoacetate ~163 C=O (ester)

~115 C≡N (nitrile)

~53 -OCH₃

~25 -CH₂-

Methyl 1-

Cyanocyclohexanecarboxylate
~170 C=O (ester)

(Predicted) ~120 C≡N (nitrile)

~58 Quaternary carbon

~53 -OCH₃

~35, ~25, ~23 Cyclohexyl carbons

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

Cyclohexanone 98[6][7]
83, 70, 55 (base peak), 42[8]

[9]

Methyl Cyanoacetate 99[10] 68, 59, 40

Methyl 1-

Cyanocyclohexanecarboxylate
167 136, 108, 81

(Predicted)

Experimental Protocols
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Synthesis of Methyl 1-Cyanocyclohexanecarboxylate
This synthesis is based on the Knoevenagel condensation reaction.

Materials:

Cyclohexanone

Methyl cyanoacetate

Piperidine (catalyst)

Toluene

Anhydrous Magnesium Sulfate

Dean-Stark apparatus

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add

cyclohexanone (1 equivalent), methyl cyanoacetate (1 equivalent), and a catalytic amount of

piperidine in toluene.

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-

Stark trap.

Monitor the reaction progress by observing the amount of water collected. The reaction is

typically complete when no more water is formed.

After the reaction is complete, allow the mixture to cool to room temperature.
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Wash the organic layer with water, followed by brine in a separatory funnel.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and remove the solvent (toluene) under reduced pressure using a

rotary evaporator.

The resulting crude product can be purified by vacuum distillation or column chromatography

to yield pure methyl 1-cyanocyclohexanecarboxylate.

Spectroscopic Analysis
Instrumentation:

Fourier-Transform Infrared (FTIR) Spectrometer

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

Mass Spectrometer (e.g., with Electron Ionization - EI)

Procedures:

Infrared (IR) Spectroscopy: A thin film of the liquid sample (cyclohexanone, methyl

cyanoacetate, or the purified product) is placed between two salt plates (e.g., NaCl or KBr)

and the IR spectrum is recorded. For solid samples, a KBr pellet or a Nujol mull can be

prepared.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the sample is

dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).

Both ¹H and ¹³C NMR spectra are acquired.

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass

spectrometer. The electron ionization (EI) method is used to generate the molecular ion and

fragment ions, and the mass-to-charge ratio (m/z) of these ions is recorded.
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Caption: Synthetic pathway for methyl 1-cyanocyclohexanecarboxylate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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